![molecular formula C29H22ClN3O3S2 B11522168 2-{2-[2-(3-chloro-4-methylphenyl)-4,4-dimethyl-1-thioxo-1,4-dihydroisothiazolo[5,4-c]quinolin-5(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11522168.png)
2-{2-[2-(3-chloro-4-methylphenyl)-4,4-dimethyl-1-thioxo-1,4-dihydroisothiazolo[5,4-c]quinolin-5(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{2-[2-(3-chloro-4-methylphenyl)-4,4-dimethyl-1-thioxo-1,4-dihydroisothiazolo[5,4-c]quinolin-5(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of the core structure, followed by the introduction of functional groups. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Each type of reaction can be used to modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce additional oxygen-containing functional groups, while reduction may remove them.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biological effect. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiazoloquinoline derivatives and isoindole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. Comparing its activity and properties with similar compounds can highlight its potential advantages and applications.
Properties
Molecular Formula |
C29H22ClN3O3S2 |
|---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
2-[2-[2-(3-chloro-4-methylphenyl)-4,4-dimethyl-1-sulfanylidene-[1,2]thiazolo[5,4-c]quinolin-5-yl]-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H22ClN3O3S2/c1-16-12-13-17(14-21(16)30)33-28(37)24-20-10-6-7-11-22(20)32(29(2,3)25(24)38-33)23(34)15-31-26(35)18-8-4-5-9-19(18)27(31)36/h4-14H,15H2,1-3H3 |
InChI Key |
KSZPBQRHRBPYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)C3=C(S2)C(N(C4=CC=CC=C43)C(=O)CN5C(=O)C6=CC=CC=C6C5=O)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11522086.png)
![N-benzyl-2-{(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11522087.png)
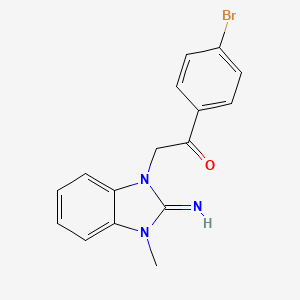
![6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11522092.png)
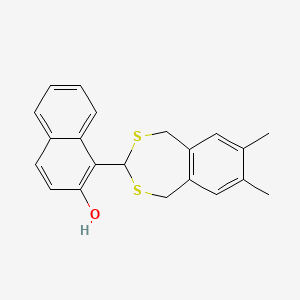
![N-[5-(3-Methyl-4-oxo-2-thioxo-oxazolidin-5-ylidene)-penta-1,3-dienyl]-N-phenyl-acetamide](/img/structure/B11522101.png)
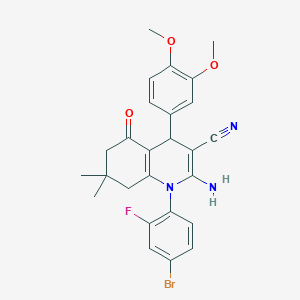
![N-[(2Z,5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11522110.png)
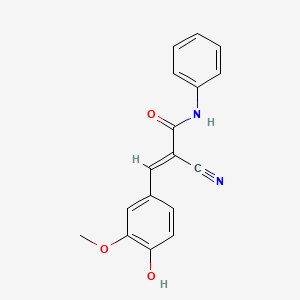
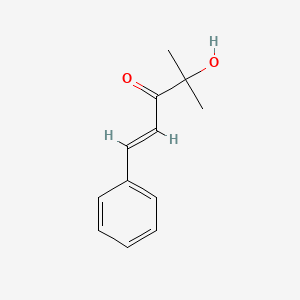
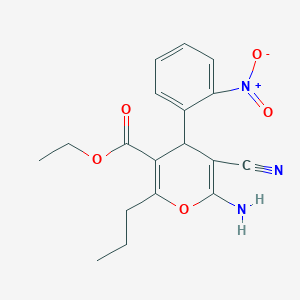
![Propan-2-yl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B11522124.png)
![2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11522125.png)
![4'-t-Butylspiro[1,3-benzoxazine-2,1'-cyclohexan]4(3h)-one](/img/structure/B11522128.png)
